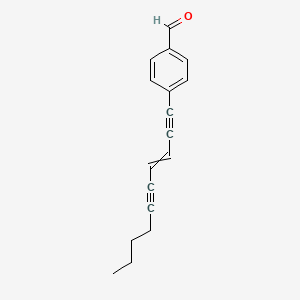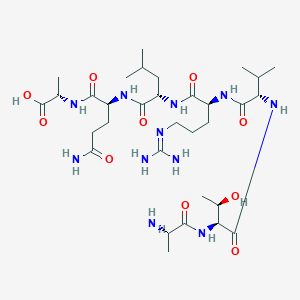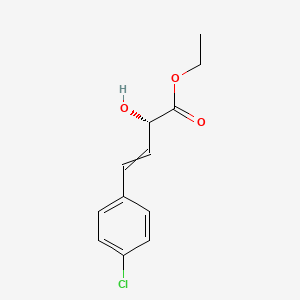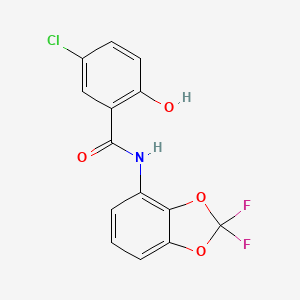
5-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, difluoro benzodioxole moiety, and a hydroxybenzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with difluoromethylating agents under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzodioxole intermediate using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Hydroxybenzamide: The final step involves coupling the chlorinated benzodioxole with 2-hydroxybenzamide using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the benzamide structure can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Binding: Used in studies to understand protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Diagnostics: Used in the development of diagnostic assays.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 5-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
Similar Compounds
5-Chloro-2-hydroxybenzamide: Lacks the difluoro benzodioxole moiety.
N-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide: Lacks the chloro group.
Uniqueness
The presence of both the chloro group and the difluoro benzodioxole moiety in 5-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide makes it unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
634186-24-6 |
|---|---|
分子式 |
C14H8ClF2NO4 |
分子量 |
327.66 g/mol |
IUPAC名 |
5-chloro-N-(2,2-difluoro-1,3-benzodioxol-4-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H8ClF2NO4/c15-7-4-5-10(19)8(6-7)13(20)18-9-2-1-3-11-12(9)22-14(16,17)21-11/h1-6,19H,(H,18,20) |
InChIキー |
ZRLFWFFXGWUJIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)NC(=O)C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
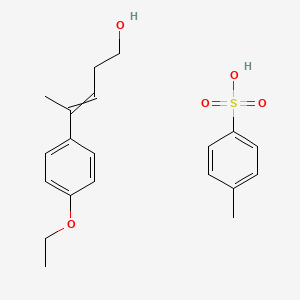
![2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol](/img/structure/B14227105.png)
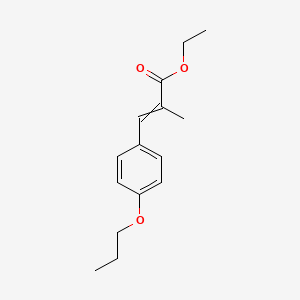
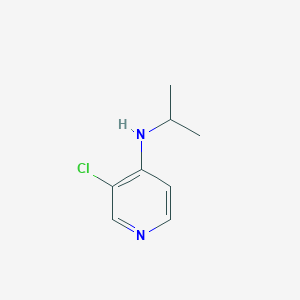
![5-[1-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14227120.png)
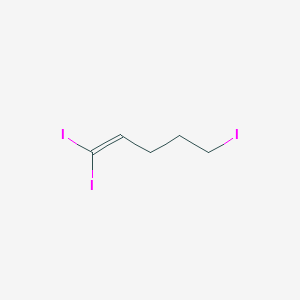
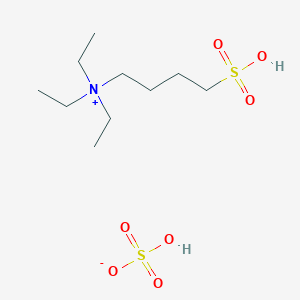
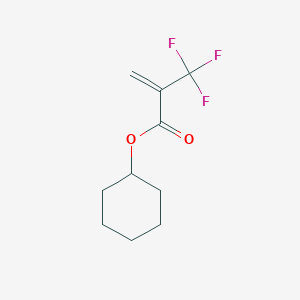
![1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol](/img/structure/B14227149.png)
